N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ethyl hydrazinecarboxylate and an appropriate nitrile can yield the oxadiazole ring.
Coupling with Benzofuran: The oxadiazole intermediate is then coupled with a benzofuran derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its specific structural features, such as the presence of both the oxadiazole and benzofuran rings
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-4-11-14(18-21-17-11)16-15(19)13-9(3)10-7-8(2)5-6-12(10)20-13/h5-7H,4H2,1-3H3,(H,16,18,19) |
InChI Key |
SBGGHKYINYFMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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